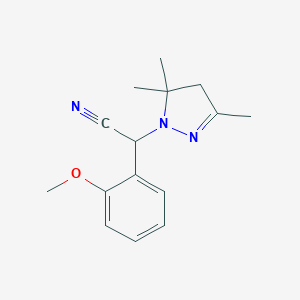
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as MTDP, and it has shown promising results in various studies, which have highlighted its potential as a therapeutic agent.
作用機序
The mechanism of action of MTDP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. MTDP has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that eliminates damaged or abnormal cells from the body.
Biochemical and Physiological Effects
MTDP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MTDP has also been shown to modulate the expression of various genes involved in inflammation and cell survival, including nuclear factor-kappa B (NF-κB) and B-cell lymphoma 2 (Bcl-2).
実験室実験の利点と制限
MTDP has several advantages for lab experiments. It is readily available in high purity and yield, making it easy to obtain for scientific research. MTDP has also been shown to exhibit potent activity against a wide range of cancer cell lines, making it a potential therapeutic agent for the treatment of various types of cancer. However, MTDP also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of MTDP for therapeutic use.
将来の方向性
There are several future directions for research on MTDP. One potential direction is to further investigate its mechanism of action, which could provide insights into its therapeutic potential. Another direction is to optimize the synthesis method for MTDP to improve its yield and purity. Additionally, more research is needed to determine the optimal dosage and administration of MTDP for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of MTDP as a therapeutic agent for the treatment of cancer and other inflammatory diseases.
合成法
The synthesis of MTDP involves the reaction of 2-methoxybenzaldehyde with 3,5,5-trimethyl-1H-pyrazole-1-acetonitrile in the presence of a base catalyst. The resulting product is MTDP, which is obtained in high yield and purity. This synthesis method has been optimized to produce MTDP on a large scale, making it readily available for scientific research.
科学的研究の応用
MTDP has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. MTDP has also demonstrated potent anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
特性
製品名 |
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
分子式 |
C15H19N3O |
分子量 |
257.33 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C15H19N3O/c1-11-9-15(2,3)18(17-11)13(10-16)12-7-5-6-8-14(12)19-4/h5-8,13H,9H2,1-4H3 |
InChIキー |
WKJVFQJERHONSB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2OC |
正規SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)